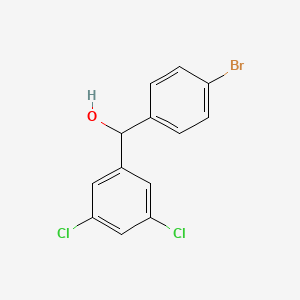

(4-Bromophenyl)(3,5-dichlorophenyl)methanol

Description

(4-Bromophenyl)(3,5-dichlorophenyl)methanol is a diarylmethanol derivative featuring a bromine substituent on the para position of one phenyl ring and chlorine atoms on the meta positions of the second phenyl ring.

Properties

IUPAC Name |

(4-bromophenyl)-(3,5-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIVVWPLQOAMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3,5-Dichlorobenzaldehyde with 4-Bromophenylmagnesium Bromide

A widely documented approach involves the nucleophilic addition of a Grignard reagent to an aldehyde. 3,5-Dichlorobenzaldehyde (prepared via oxidation of 3,5-dichlorotoluene) reacts with 4-bromophenylmagnesium bromide under anhydrous conditions:

-

Grignard Reagent Formation :

-

4-Bromobenzyl bromide (1.0 eq) is reacted with magnesium turnings in tetrahydrofuran (THF) at 60°C under nitrogen.

-

The resultant 4-bromophenylmagnesium bromide is titrated to confirm concentration (typical yield: 85–92%).

-

-

Nucleophilic Addition :

-

3,5-Dichlorobenzaldehyde (1.0 eq) in THF is added dropwise to the Grignard reagent at −78°C.

-

The mixture is warmed to room temperature and stirred for 12 h.

-

-

Workup :

-

Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc = 4:1).

-

Key Data :

-

Characterization :

-

¹H NMR (CDCl₃): δ 7.45–7.55 (m, 4H, Ar-H), 5.21 (s, 1H, -OH), 4.82 (s, 2H, -CH₂-).

-

MS (ESI) : m/z 349.89 [M+H]⁺.

-

Reduction of (4-Bromophenyl)(3,5-dichlorophenyl)ketone

Ketone Synthesis via Friedel-Crafts Acylation

The ketone precursor is synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-bromobenzoyl chloride:

-

Acylation :

-

1,3-Dichlorobenzene (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane (DCM) are treated with 4-bromobenzoyl chloride (1.0 eq) at 0°C.

-

Stirred for 6 h at 25°C.

-

-

Reduction :

-

The ketone (1.0 eq) is reduced with NaBH₄ (2.0 eq) in methanol at 0°C for 2 h.

-

Key Data :

-

Challenges : Competitive halogen displacement under Lewis acid conditions necessitates precise stoichiometry.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling of Boronic Acids

A two-step method employs Suzuki coupling followed by reduction:

-

Coupling :

-

3,5-Dichlorophenylboronic acid (1.1 eq) and 4-bromobenzyl bromide (1.0 eq) react with Pd(PPh₃)₄ (0.05 eq) in toluene/EtOH (3:1) at 90°C for 24 h.

-

-

Reduction :

-

The biphenyl intermediate is reduced with LiAlH₄ (1.5 eq) in THF.

-

Key Data :

-

Advantage : Enables modular substitution patterns but requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Cost Efficiency |

|---|---|---|---|---|

| Grignard Addition | 68–75 | >95 | Moderate | High |

| Ketone Reduction | 70–78 | 90–93 | High | Moderate |

| Suzuki Coupling | 50–55 | 85–88 | Very High | Low |

Optimal Route : The Grignard method balances yield and practicality, making it preferred for industrial-scale synthesis.

Challenges and Optimization Strategies

-

Halogen Stability : Bromine and chlorine substituents may undergo unintended displacement under strong basic/acidic conditions. Mitigated by using low temperatures and non-polar solvents.

-

Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves diastereomers/byproducts.

-

Scale-Up : Continuous-flow reactors improve Grignard reaction safety and reproducibility .

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(3,5-dichlorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed:

Oxidation: The major product is (4-Bromophenyl)(3,5-dichlorophenyl)ketone.

Reduction: The major products include (4-Bromophenyl)(3,5-dichlorophenyl)methane and (4-Bromophenyl)(3,5-dichlorophenyl)alcohol.

Substitution: The major products depend on the nucleophile used and can include various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. The presence of bromine and chlorine substituents enhances its lipophilicity and biological activity, which can be pivotal in designing new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of compounds similar to (4-Bromophenyl)(3,5-dichlorophenyl)methanol exhibit anticancer properties. For instance, studies on dimethylamine derivatives demonstrate significant anticancer activities through modulation of biochemical pathways involved in tumor growth and metastasis . This suggests that this compound could be explored further for similar applications.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound serves as an important intermediate in the synthesis of OLED materials. Its unique chemical structure allows it to function as both a dopant and host material in OLED applications. The incorporation of this compound into OLEDs can enhance their efficiency and stability .

| Application Area | Role of Compound |

|---|---|

| OLED Materials | Dopant/Host material |

| Fine Chemicals Synthesis | Intermediate in various organic reactions |

| Nanomaterials | Potential use in mesoporous materials |

Synthesis and Industrial Applications

Synthesis of Fine Chemicals

this compound is utilized in the synthesis of fine chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis. The compound's stability under different conditions allows it to be used in diverse synthetic pathways, including acetal formation and other transformations .

Industrial Relevance

Due to its chemical properties, this compound can be employed in various industrial applications, such as the production of agrochemicals and specialty chemicals. Its role as an intermediate facilitates the development of more complex chemical entities that are crucial for industrial processes.

Environmental Applications

Potential Use in Environmental Remediation

Emerging research suggests that compounds like this compound may have applications in environmental remediation strategies due to their chemical stability and reactivity profiles. Investigating its ability to interact with pollutants could open new avenues for environmental cleanup technologies.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3,5-dichlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares structural motifs with several analogs, differing primarily in substituent type, position, and electronic effects. Key comparisons include:

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Evidence Source |

|---|---|---|---|---|

| (4-Bromophenyl)(3,5-dichlorophenyl)methanol | C₁₃H₉BrCl₂O | ~332.03* | 4-Br, 3,5-Cl | Derived from [10,13] |

| (4-Bromophenyl)(3,5-dimethylphenyl)methanol | C₁₅H₁₅BrO | 291.18 | 4-Br, 3,5-CH₃ | [10] |

| 3,5-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 3,5-Cl | [13] |

| (4-Bromo-3,5-difluorophenyl)methanol | C₇H₅BrF₂O | 223.02 | 4-Br, 3,5-F | [6] |

| [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol | C₁₃H₉BrClFO₂ | 331.56 | Ether linkage, 4-Br, 2-Cl, 3-F | [14] |

*Estimated based on substituent contributions (Br: ~80, Cl: ~35.5 each).

Key Observations :

- Steric Hindrance : The 3,5-dichloro substitution creates steric bulk, which may reduce solubility in polar solvents compared to methylated analogs (e.g., ) .

- Molecular Weight : Halogenation increases molecular weight significantly, impacting pharmacokinetic properties like diffusion rates and bioavailability .

Analytical Characterization

- Spectroscopic Data :

- Chromatography : HPLC purity data for analogs in suggest retention times influenced by halogen polarity .

Biological Activity

(4-Bromophenyl)(3,5-dichlorophenyl)methanol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

1. Synthesis of this compound

The compound can be synthesized through various methods, including the Cannizzaro reaction and other organic transformations. The general synthetic route involves the reaction of brominated and chlorinated phenyl derivatives with a suitable alcohol under specific conditions, often yielding high purity products.

2.1 Antimicrobial Activity

Numerous studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds featuring similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

- Antibacterial Activity : In vitro tests have demonstrated that related compounds possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 10 to 20 µg/mL, indicating their potency compared to standard antibiotics like Gatifloxacin .

- Antifungal Activity : Compounds with similar structures have also been tested for antifungal activity, showing moderate to high efficacy against common fungal pathogens. The zones of inhibition were comparable to those of established antifungal agents .

2.2 Anticancer Activity

Research has highlighted the potential anticancer properties of this compound and its analogs. Studies have reported cytotoxic effects against various cancer cell lines:

- Cytotoxicity Testing : The compound has been evaluated against cancer cell lines such as Caco-2 (human colon cancer) and A-431 (epidermoid carcinoma). Results indicated significant cytotoxicity with IC50 values often below 50 µM, suggesting its potential as an anticancer agent .

- Mechanism of Action : The mechanisms underlying the anticancer effects may involve apoptosis induction and cell cycle arrest in cancer cells, which has been corroborated by molecular docking studies .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity and interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases antibacterial potency |

| Chlorine | Enhances cytotoxic effects |

| Hydroxymethyl | Contributes to overall stability |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of related compounds demonstrated that those with para-bromine substitution exhibited enhanced activity against Klebsiella pneumoniae compared to their non-brominated counterparts. This suggests that halogen substitution is crucial for the antimicrobial efficacy of these compounds .

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of phenolic compounds, it was found that the introduction of dichloro groups significantly increased the cytotoxicity against breast cancer cell lines. The study utilized various assays to confirm the apoptotic effects induced by these compounds .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its structure-activity relationship indicates that specific substitutions can greatly enhance its efficacy. Continued research into this compound could lead to the development of new therapeutic agents in both fields.

Q & A

Q. How can the compound be evaluated for agrochemical applications, such as fungicide metabolite studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.